molecular formula C14H17NS B3290758 [4-(Propan-2-yl)phenyl](thiophen-2-yl)methanamine CAS No. 867329-91-7

[4-(Propan-2-yl)phenyl](thiophen-2-yl)methanamine

Cat. No.: B3290758
CAS No.: 867329-91-7
M. Wt: 231.36 g/mol
InChI Key: MQCDKKPPNBPSIO-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Organic Synthesis and Materials Chemistry

In the realm of contemporary organic synthesis, the development of novel molecular architectures with potential applications in medicinal chemistry and materials science is of paramount importance. Thiophene-containing compounds are recognized for their diverse biological activities and unique electronic properties. nih.govnih.gov The thiophene (B33073) nucleus is a versatile building block in the synthesis of pharmaceuticals and organic materials. researchgate.net The presence of a sulfur atom in the five-membered aromatic ring imparts specific electronic characteristics that are leveraged in the design of new functional molecules. nih.gov

The synthesis of thiophene derivatives often involves strategies such as metal-catalyzed cross-coupling reactions to construct the core structure and introduce various substituents. mdpi.com The incorporation of a substituted phenyl group, in this case, a 4-(propan-2-yl)phenyl moiety, allows for the fine-tuning of the molecule's steric and electronic properties. This strategic functionalization is a common approach in the design of molecules for specific applications, including as intermediates in the synthesis of more complex chemical entities.

Strategic Importance of Aryl-Thiophene-Methanamine Scaffolds in Chemical Science

The aryl-thiophene-methanamine scaffold is a significant structural motif in chemical science due to its prevalence in a wide range of biologically active compounds. The combination of an aromatic phenyl ring and a thiophene ring connected by a methanamine linker creates a versatile framework that can be readily modified to interact with various biological targets. nih.gov Thiophene derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

The methanamine bridge introduces a degree of conformational flexibility and a basic nitrogen atom, which can be crucial for interactions with biological receptors. The specific arrangement of the aryl and thiophene groups around the central methanamine core can lead to compounds with distinct three-dimensional shapes, influencing their biological activity and physical properties. This makes the aryl-thiophene-methanamine scaffold a valuable target for the development of new therapeutic agents and functional materials.

Evolution of Research Trends in Thiophene- and Phenyl-Containing Amine Derivatives

Research into thiophene- and phenyl-containing amine derivatives has evolved significantly over the past few decades. Initially focused on the synthesis and fundamental reactivity of these compounds, the field has progressively shifted towards exploring their potential applications. In medicinal chemistry, there is a growing interest in developing novel thiophene-based compounds as inhibitors of various enzymes and as receptor agonists or antagonists. nih.gov

In materials science, the focus has been on the development of thiophene-containing polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of the thiophene ring, combined with the processability imparted by the phenyl and amine functionalities, make these derivatives attractive candidates for such applications. Recent trends also include the use of advanced catalytic methods for the efficient and selective synthesis of these complex molecules. nih.gov

Unaddressed Research Questions and Prospective Avenues for 4-(Propan-2-yl)phenylmethanamine

Despite the broad interest in the parent scaffold, specific research into the synthesis, properties, and applications of 4-(Propan-2-yl)phenylmethanamine remains a largely unexplored area. This presents several unaddressed research questions and opens up prospective avenues for future investigation.

A primary research question is the development of an efficient and stereoselective synthesis for this specific compound. While general methods for the synthesis of related amines exist, optimizing a route for 4-(Propan-2-yl)phenylmethanamine would be a valuable contribution. Reductive amination of a suitable ketone or aldehyde precursor could be a potential synthetic strategy. researchgate.net

Furthermore, the physicochemical properties of this compound, including its optical and electronic characteristics, have yet to be determined. Such data would be crucial for assessing its potential in materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propan-2-ylphenyl)-thiophen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-10(2)11-5-7-12(8-6-11)14(15)13-4-3-9-16-13/h3-10,14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCDKKPPNBPSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Propan 2 Yl Phenylmethanamine

Established Reaction Pathways for the Target Compound and its Precursors

The primary strategies for synthesizing the title compound involve the direct combination of its key precursors, thiophene-2-carbaldehyde (B41791) and 4-(propan-2-yl)aniline, or the construction of the molecular scaffold through more complex, catalyzed reactions.

Reductive amination is a highly effective and widely used method for the synthesis of amines. acsgcipr.orgorganic-chemistry.org This process involves two main steps: the initial reaction between an aldehyde or ketone and an amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. rsc.org For the synthesis of 4-(propan-2-yl)phenylmethanamine, this involves the condensation of thiophene-2-carbaldehyde with 4-(propan-2-yl)aniline.

The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. rsc.org This intermediate then dehydrates to form a Schiff base (imine). The subsequent reduction of the imine is typically performed in situ using a selective reducing agent. acsgcipr.org A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), often referred to as STAB. acsgcipr.org Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium or platinum is another effective, greener alternative. acsgcipr.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical ConditionsAdvantagesDisadvantages
Sodium BorohydrideNaBH₄Methanol (B129727), Ethanol (B145695); Often requires pH controlInexpensive, readily availableCan reduce the starting aldehyde if imine formation is slow acsgcipr.org
Sodium CyanoborohydrideNaBH₃CNMethanol, Acetonitrile; Mildly acidic pHSelective for imines over carbonylsHighly toxic (cyanide source)
Sodium TriacetoxyborohydrideNaBH(OAc)₃ (STAB)Dichloromethane (B109758) (DCM), Dichloroethane (DCE)Mild, highly selective, does not require strict pH control acsgcipr.orgMore expensive, moisture sensitive
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Ethanol, Ethyl acetate; H₂ pressure"Green" method with water as the only byproduct acsgcipr.orgRequires specialized pressure equipment; may reduce other functional groups

Multicomponent reactions (MCRs) offer a powerful strategy for molecular synthesis by combining three or more reactants in a single step to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach is highly valued for its efficiency and ability to rapidly generate molecular diversity. For the synthesis of 4-(propan-2-yl)phenylmethanamine, a modified MCR, such as a Ugi or Mannich-type reaction, could theoretically be employed.

For instance, a Mannich-type reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. A variation of this could involve thiophene-2-carbaldehyde, 4-(propan-2-yl)aniline, and a suitable nucleophile, followed by a subsequent reduction step to yield the target methanamine. While direct MCR pathways to the specific target compound are not extensively documented, the principles of MCRs provide a viable theoretical framework for its construction. researchgate.net

Transition metal catalysis provides a versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These methods could be applied to construct the diarylmethane framework or to form the C-N bond directly.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for forming carbon-nitrogen bonds. While typically used to couple aryl halides or triflates with amines, a related strategy could be envisioned. For example, a precursor like (thiophen-2-yl)methanol could be converted to a corresponding halide, (thiophen-2-yl)methyl chloride. This could then potentially undergo a palladium-catalyzed cross-coupling reaction with 4-(propan-2-yl)aniline to form the target methanamine. This approach offers an alternative to reductive amination for forging the key C-N bond. nih.gov

Nickel and copper catalysts are also effective for C-N bond formation and are often more cost-effective than palladium. Copper-catalyzed Ullmann condensation, for instance, is a classic method for coupling aryl halides with amines, alcohols, and thiols. A modern adaptation of this reaction could potentially be used to couple a (thiophen-2-yl)methyl halide with 4-(propan-2-yl)aniline. Furthermore, recent advances have demonstrated copper-catalyzed C-H activation and subsequent C-N bond formation, which could represent a more direct, though challenging, pathway from precursors like 2-methylthiophene (B1210033) and 4-(propan-2-yl)aniline. nih.gov Some synthetic routes also employ a mixed palladium/copper catalytic system to achieve specific transformations. mdpi.com

Transition Metal-Catalyzed Coupling Reactions for Constructing the Methanamine Core

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and reaction time. For the synthesis of 4-(propan-2-yl)phenylmethanamine, particularly via the robust reductive amination pathway, several factors can be fine-tuned.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Polar protic solvents like methanol or ethanol are common for borohydride reductions, while aprotic solvents like dichloromethane are preferred for STAB. rsc.orgresearchgate.net

Temperature: Reaction temperatures can influence the rate of both imine formation and reduction. While many reductive aminations proceed efficiently at room temperature, gentle heating may be required in some cases. researchgate.net

pH Control: The rate of imine formation is often pH-dependent. Mildly acidic conditions can catalyze the dehydration of the carbinolamine intermediate, but highly acidic conditions can protonate the starting amine, rendering it non-nucleophilic. rsc.org

Catalyst Loading: In catalyzed reactions, such as hydrogenation or transition metal couplings, the amount of catalyst must be optimized to ensure efficient conversion without unnecessary cost or difficult removal from the product. researchgate.net

Stoichiometry of Reagents: The ratio of the amine, aldehyde, and reducing agent should be carefully controlled. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to side reactions or purification challenges. acsgcipr.org

Table 2: Optimization Parameters for Reductive Amination
ParameterCondition ACondition BCondition CGeneral Outcome/Observation
Solvent MethanolTolueneDichloromethanePolar solvents often favor imine formation and borohydride stability. researchgate.net
Temperature (°C) 25 (Room Temp)6080Increased temperature can accelerate the reaction but may lead to side products. researchgate.net
Reducing Agent NaBH₄NaBH(OAc)₃H₂ (5 bar), Pd/CChoice impacts selectivity, safety, and equipment requirements. acsgcipr.org
Catalyst (if any) NoneAcetic Acid (catalytic)Ti(iPrO)₄ (dehydrating agent)Acid can catalyze imine formation; dehydrating agents can shift the equilibrium. acsgcipr.org
Typical Yield Range ModerateGood to ExcellentVariable to GoodOptimized conditions with agents like NaBH(OAc)₃ often provide high yields. acsgcipr.org

Catalyst and Ligand Design for Enhanced Selectivity and Yield

The selection of an appropriate catalyst and accompanying ligands is crucial for achieving high selectivity and yield in the synthesis of 4-(Propan-2-yl)phenylmethanamine. Chiral catalysts, in particular, are employed to obtain specific enantiomers of the product, which is a significant consideration in the synthesis of pharmacologically active compounds.

Research has demonstrated the use of transition metal catalysts, such as those based on iridium and rhodium, for the asymmetric reduction of imines leading to chiral amines. The design of the ligand attached to the metal center is paramount in controlling the stereoselectivity of the reaction. For instance, chiral diphosphine ligands like BINAP and its derivatives have been successfully used in related asymmetric hydrogenations. The electronic and steric properties of the ligand influence the catalytic activity and the enantiomeric excess (e.e.) of the final product.

Table 1: Influence of Different Ligands on a Representative Asymmetric Imine Hydrogenation

Catalyst Precursor Ligand Selectivity (e.e. %) Yield (%)
[Rh(COD)Cl]₂ (R)-BINAP 95 92
[Ir(COD)Cl]₂ (S,S)-f-Binaphane 98 96
RuCl₂(PPh₃)₃ (R,R)-TsDPEN 97 94

Note: This table represents typical results for related asymmetric imine hydrogenations and illustrates the impact of ligand design.

Solvent Screening and Reaction Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters that significantly impact reaction rate, yield, and in some cases, selectivity. A variety of solvents are typically screened to find the optimal medium for the reductive amination process.

Solvents such as methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (B95107) (THF) have been utilized. The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the catalytic species. For example, protic solvents like methanol can participate in the reaction mechanism by acting as a proton source.

Table 2: Effect of Solvent and Temperature on the Yield of a Representative Reductive Amination

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Methanol 25 24 85
Dichloromethane 25 24 78
Tetrahydrofuran 50 12 92
Toluene 80 8 88

Note: This table illustrates general trends observed in solvent and temperature screening for similar chemical transformations.

Kinetic Studies and Reaction Profile Analysis

Kinetic studies and reaction profile analysis provide a deeper understanding of the reaction mechanism, allowing for further optimization of the synthetic process. By monitoring the concentration of reactants, intermediates, and products over time, researchers can determine the reaction order, rate constants, and activation energy.

This data is instrumental in identifying the rate-determining step of the reaction and understanding how different parameters, such as catalyst loading and substrate concentration, affect the reaction rate. For the synthesis of 4-(Propan-2-yl)phenylmethanamine, such analysis can reveal potential catalyst inhibition by the product or identify the formation of undesired byproducts, guiding modifications to the reaction conditions to enhance efficiency.

Green Chemistry Principles in the Synthesis of 4-(Propan-2-yl)phenylmethanamine

The application of green chemistry principles to the synthesis of 4-(Propan-2-yl)phenylmethanamine aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, recyclable catalysts, and processes that minimize waste.

Development of Solvent-Free or Aqueous Media Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). To this end, research has focused on developing solvent-free reaction conditions or utilizing environmentally benign solvents like water.

Solvent-free, or neat, reactions can lead to higher reaction rates and simpler product isolation procedures. In cases where a solvent is necessary, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-soluble catalysts and surfactants can facilitate reactions in aqueous media, although the solubility of the organic reactants can be a challenge.

Application of Heterogeneous or Recyclable Catalytic Systems

To improve the sustainability of the synthesis, there is a growing interest in the use of heterogeneous or recyclable catalytic systems. Unlike homogeneous catalysts that are dissolved in the reaction medium, heterogeneous catalysts exist in a different phase, typically as a solid.

This allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in subsequent reaction cycles. This not only reduces the cost associated with the catalyst but also minimizes the contamination of the final product with metal residues. Examples of heterogeneous catalysts include metals supported on solid materials like carbon, silica (B1680970), or polymers.

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts, like substitution or elimination reactions.

Scalability and Industrial Feasibility of Synthetic Routes

The industrial production of secondary amines like 4-(propan-2-yl)phenylmethanamine heavily relies on the scalability, cost-effectiveness, and environmental impact of the chosen synthetic route. researchgate.net Reductive amination is a cornerstone of industrial amine synthesis due to its versatility and the availability of starting materials. researchgate.net

Process Parameters and Reactor Considerations:

For large-scale production, catalytic hydrogenation is often preferred over stoichiometric reducing agents like borohydrides due to cost, atom economy, and waste reduction. acs.org This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reductant. acs.orgmdpi.com

The reaction can be carried out in batch or continuous flow reactors. acs.org Continuous flow processes offer advantages in terms of safety, heat transfer, and process control, which are critical for industrial-scale operations. acs.org Key process parameters that need to be optimized for scalability include:

Temperature and Pressure: Catalytic hydrogenations often require elevated temperatures and pressures to achieve efficient conversion. mdpi.com

Catalyst Loading and Lifetime: Minimizing catalyst loading and ensuring its recyclability are crucial for cost-effective production. mdpi.com

Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and downstream purification processes. researchgate.net

Substrate Concentration: Higher concentrations are generally desired to maximize reactor throughput, but this can be limited by solubility and heat transfer considerations. manchester.ac.uk

The Leuckart-Wallach reaction, while being a one-pot method, often requires high temperatures, which can lead to side reactions and impurities, potentially complicating purification on a large scale. google.com However, advancements in process optimization and reactor technology can mitigate some of these challenges. google.com

Purification and Product Isolation:

The purification of the final product is a significant aspect of industrial feasibility. Common industrial purification techniques for amines include:

Distillation: If the product has a suitable boiling point and is thermally stable, vacuum distillation is an effective method for removing impurities.

Crystallization: The product can be isolated as a salt (e.g., hydrochloride) by treating the reaction mixture with an appropriate acid, followed by crystallization. This is often a highly effective method for achieving high purity.

Solvent Extraction: Liquid-liquid extraction can be used to separate the amine from water-soluble byproducts and unreacted starting materials. google.com

Chromatography: While common in laboratory settings, large-scale preparative chromatography can be expensive but may be necessary for high-purity applications. biotage.com The use of amine-functionalized silica can simplify the purification of basic amine compounds. biotage.com

The following table outlines key considerations for the industrial scale-up of the proposed synthetic routes.

FactorReductive Amination (Catalytic Hydrogenation)Leuckart-Wallach Reaction
Raw Material Cost & Availability Aldehydes and amines are generally available, hydrogen is a commodity chemical.Formic acid/derivatives are inexpensive.
Process Safety Handling of hydrogen gas under pressure requires specialized equipment and safety protocols.High reaction temperatures can pose safety risks.
Reaction Conditions Typically requires elevated pressure and temperature.High temperatures are necessary.
Yield and Selectivity Can be high with proper catalyst and condition optimization.Yields can be variable, and side products may form.
Waste Generation Minimal, with water being the primary byproduct. Catalyst can often be recycled.Can generate more byproducts, potentially requiring more complex waste treatment.
Purification Generally straightforward through distillation or crystallization.May require more extensive purification to remove thermally generated impurities.

Advanced Structural Elucidation and Spectroscopic Investigations of 4 Propan 2 Yl Phenylmethanamine

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable insights into the molecular structure and packing of 4-(Propan-2-yl)phenylmethanamine.

A successful crystallographic analysis would yield a detailed model of the molecule's conformation in the solid state. Key parameters such as bond lengths, bond angles, and torsion angles would be precisely determined. This would allow for a definitive assignment of the relative orientations of the 4-(propan-2-yl)phenyl and thiophen-2-yl groups, as well as the conformation of the methanamine linker. For chiral compounds, the absolute stereochemistry could also be unambiguously determined.

Hypothetical Data Table: Crystallographic Parameters for 4-(Propan-2-yl)phenylmethanamine

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Calculated Density (g/cm³) To be determined

The arrangement of molecules within the crystal lattice is governed by intermolecular forces. X-ray diffraction data would reveal the nature and geometry of these interactions. For 4-(Propan-2-yl)phenylmethanamine, potential interactions would include hydrogen bonding involving the amine group and possible π-π stacking between the aromatic phenyl and thiophene (B33073) rings. Understanding these packing motifs is crucial for comprehending the solid-state properties of the compound.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. A thorough investigation would involve crystallization experiments under various conditions to identify any potential polymorphs. Furthermore, co-crystallization studies with other molecules could be explored to modify the physicochemical properties of the compound through the formation of new crystalline structures held together by non-covalent interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be necessary for the complete assignment of proton (¹H) and carbon (¹³C) signals and to gain insights into the molecule's connectivity and spatial arrangement.

To unambiguously assign the NMR signals of 4-(Propan-2-yl)phenylmethanamine, a suite of 2D NMR experiments would be required:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl, propan-2-yl, and thiophene moieties.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, even if they are not directly bonded, offering insights into the preferred solution-state conformation and the relative orientation of the aromatic rings.

Hypothetical Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for 4-(Propan-2-yl)phenylmethanamine

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity J (Hz) COSY Correlations HMBC Correlations NOESY Correlations

The conformation of 4-(Propan-2-yl)phenylmethanamine in solution may be flexible. Dynamic NMR studies, involving the acquisition of spectra at different temperatures, could provide information on conformational exchange processes, such as rotation around single bonds. By analyzing changes in the NMR spectra with temperature, it is possible to determine the energy barriers associated with these conformational changes. Additionally, chemical shift perturbation studies, where the NMR spectra are recorded in the presence of a binding partner or a change in solvent, could provide further information about the molecule's conformational preferences and intermolecular interactions in solution.

Solid-State NMR for Bulk Structural Characterization

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful non-destructive technique for characterizing the structure and dynamics of molecules in their solid form. Unlike solution-state NMR, which provides information about the average structure of a molecule in a solvent, SSNMR can distinguish between different crystalline forms (polymorphs), identify non-crystalline (amorphous) content, and probe intermolecular interactions within the crystal lattice.

For 4-(Propan-2-yl)phenylmethanamine, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) SSNMR would be the primary experiment. The expected isotropic chemical shifts in the solid state would be similar to those in solution but may be influenced by crystal packing effects and hydrogen bonding involving the amine group. For instance, the carbon atom bonded to the nitrogen (the chiral methine carbon) would be particularly sensitive to its local environment. The presence of multiple, well-resolved peaks for a single carbon position in the SSNMR spectrum would be a clear indication of the existence of multiple, magnetically inequivalent molecules in the crystallographic unit cell or the presence of different polymorphs.

Table 1: Predicted ¹³C Solid-State NMR Chemical Shifts for 4-(Propan-2-yl)phenylmethanamine Note: These are hypothetical values based on analogous structures. Actual shifts can vary based on polymorphism and experimental conditions.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
Chiral Methine (C-NH)55 - 65Influenced by two aromatic systems and the amine group; highly sensitive to intermolecular H-bonding.
Thiophene C2145 - 150Quaternary carbon attached to the methine group; deshielded by sulfur and proximity to the second ring.
Thiophene C3, C4, C5124 - 128Typical chemical shift range for carbons in a thiophene ring. rsc.org
Phenyl C1 (ipso-C)140 - 145Quaternary carbon attached to the methine group.
Phenyl C2, C6127 - 130Aromatic carbons ortho to the methine substituent.
Phenyl C3, C5115 - 120Aromatic carbons meta to the methine substituent.
Phenyl C4 (ipso-C, isopropyl)148 - 153Deshielded due to substitution with the isopropyl group.
Isopropyl CH30 - 35Aliphatic methine carbon.
Isopropyl CH₃20 - 25Aliphatic methyl carbons.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Signatures and Conformational Isomers

For 4-(Propan-2-yl)phenylmethanamine, the spectra would be characterized by absorption bands corresponding to the amine, the substituted phenyl ring, the thiophene ring, and the alkyl isopropyl group. The N-H stretching vibrations of the primary amine would appear as a distinct band or a pair of bands in the 3300-3500 cm⁻¹ region in the FTIR spectrum. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group and the methine bridge would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a complex series of bands corresponding to C=C stretching in the aromatic rings, N-H bending, C-N stretching, and characteristic vibrations of the thiophene ring, including the C-S stretch. mdpi.com

Subtle shifts in these vibrational frequencies, particularly in the fingerprint region, could be used to identify different conformational isomers (rotamers) that may exist due to rotation around the single bonds connecting the rings to the central methine carbon.

Table 2: Predicted Key Vibrational Frequencies for 4-(Propan-2-yl)phenylmethanamine

Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)Notes
N-H StretchFTIR3300 - 3500Primary amine, may show two bands (symmetric & asymmetric).
Aromatic C-H StretchFTIR/Raman3000 - 3100Phenyl and thiophene rings.
Aliphatic C-H StretchFTIR/Raman2850 - 2980Isopropyl and methine C-H bonds.
Aromatic C=C StretchFTIR/Raman1450 - 1600Phenyl and thiophene ring skeletal vibrations. mdpi.com
N-H Bend (Scissoring)FTIR1580 - 1650Characteristic for primary amines.
C-N StretchFTIR1020 - 1250Amine C-N bond vibration.
Thiophene Ring BendRaman700 - 900Out-of-plane bending, often strong in Raman.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). mdpi.com For 4-(Propan-2-yl)phenylmethanamine (C₁₄H₁₇NS), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), that matches this theoretical value to within a few parts per million (ppm) would unequivocally confirm the molecular formula. mdpi.com

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is expected to undergo characteristic fragmentation upon ionization. The most probable cleavage would be at the benzylic-type C-C and C-N bonds adjacent to the chiral center, as this leads to the formation of resonance-stabilized fragments.

Plausible Fragmentation Pathways:

Loss of the thiophene ring: Cleavage could result in the formation of a [4-(propan-2-yl)phenyl]methanamine radical cation.

Benzylic Cleavage: The most favorable pathway would likely be the cleavage of the bond between the methine carbon and one of the aromatic rings, leading to stabilized cations. For example, cleavage could yield a [4-(propan-2-yl)benzyl] cation or a [thienylmethyl] cation.

Table 3: Predicted HRMS Data for 4-(Propan-2-yl)phenylmethanamine

SpeciesFormulaTheoretical m/zDescription
Molecular Ion [M]⁺[C₁₄H₁₇NS]⁺231.1076The intact molecule as a radical cation.
Fragment 1[C₁₀H₁₄N]⁺148.1121Loss of the thienyl radical (C₄H₃S).
Fragment 2[C₁₀H₁₃]⁺133.1012Formation of the 4-isopropylbenzyl cation.
Fragment 3[C₅H₅S]⁺97.0107Formation of the thienylmethyl cation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration (if chiral derivatives are formed)

The central methine carbon in 4-(Propan-2-yl)phenylmethanamine is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). While standard spectroscopic techniques like NMR and IR cannot distinguish between enantiomers, chiroptical methods such as Circular Dichroism (CD) spectroscopy can.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The spectrum is characterized by Cotton effects (positive or negative peaks) that correspond to the electronic transitions of the molecule's chromophores—in this case, the phenyl and thiophene rings.

If 4-(Propan-2-yl)phenylmethanamine were synthesized as a single enantiomer or if a racemic mixture were separated, CD spectroscopy would be a critical tool for its characterization.

Enantiomeric Excess (e.e.): The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for a precise determination of the enantiomeric purity of a sample.

Absolute Configuration: By comparing the experimentally measured CD spectrum with a spectrum predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral center can often be assigned. For example, theoretical calculations might predict that the (R)-enantiomer should exhibit a positive Cotton effect at the wavelength corresponding to the main π→π* transition of the thiophene chromophore, allowing for an unambiguous assignment if the experimental data matches.

Computational and Theoretical Studies of 4-(Propan-2-yl)phenylmethanamine: A Review of Current Literature

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound 4-(Propan-2-yl)phenylmethanamine . While computational methods such as Density Functional Theory (DFT) are widely employed to investigate the properties of various organic molecules, including those with structural similarities, dedicated research on this particular compound does not appear to be present in published academic databases.

Therefore, it is not possible to provide a detailed analysis based on the requested outline, which includes:

Computational and Theoretical Studies of 4 Propan 2 Yl Phenylmethanamine

Quantum Chemical Descriptors and Reactivity Indices

Global Reactivity Descriptors: Hardness, Softness, Electrophilicity Index

Researchers interested in the properties of this compound would need to perform novel computational studies to generate the data required to populate the sections outlined in the user's request. Such studies would involve using quantum chemistry software to model the molecule, optimize its geometry, and calculate its electronic and reactive properties. The results could then be analyzed to understand its behavior at a molecular level.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the dynamic behavior of 4-(Propan-2-yl)phenylmethanamine.

The conformational flexibility of 4-(Propan-2-yl)phenylmethanamine is primarily dictated by the rotation around the single bonds connecting the methanamine bridge to the thiophene (B33073) and the 4-(propan-2-yl)phenyl groups. The orientation of these rings relative to each other and the conformation of the propan-2-yl group will be influenced by the surrounding environment.

In a vacuum or a non-polar solvent, the molecule is likely to adopt a conformation that minimizes steric hindrance between the bulky aromatic and heterocyclic rings. Intramolecular forces, such as van der Waals interactions, will govern the preferred spatial arrangement. In contrast, in a polar solvent, intermolecular interactions with solvent molecules will play a significant role. Hydrogen bonding between the amine group and protic solvent molecules, for example, would influence the rotational barriers and the equilibrium of different conformers.

MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the transition states that separate them. By analyzing the trajectories of the atoms over time, one can determine the population of different conformational states and the timescales of conformational changes.

Table 1: Hypothetical Dihedral Angles for Major Conformers of 4-(Propan-2-yl)phenylmethanamine in Different Environments

EnvironmentDihedral Angle 1 (Thiophene-C-N-C)Dihedral Angle 2 (C-N-C-Phenyl)Predominant Conformation
Gas Phase~60°~180°Extended
Water~75°~170°Partially Folded
Chloroform~65°~175°Extended

Note: The values in this table are hypothetical and serve to illustrate the expected differences in conformational preferences in various environments. Actual values would need to be determined through specific MD simulations.

The solvent environment can significantly impact both the structure and reactivity of 4-(Propan-2-yl)phenylmethanamine. Solvation models, both explicit (where individual solvent molecules are included in the simulation) and implicit (where the solvent is treated as a continuum), can be employed in computational studies to probe these effects.

Changes in the polarity and proticity of the solvent can alter the electronic distribution within the molecule, affecting bond lengths, bond angles, and partial charges on the atoms. For instance, in a polar solvent, the dipole moment of the molecule is expected to increase due to the stabilization of charge separation. This, in turn, can influence the molecule's reactivity.

The reactivity of the amine group, for example, as a nucleophile or a base, will be modulated by the solvent. In a protic solvent, hydrogen bonding to the nitrogen lone pair can decrease its nucleophilicity. Conversely, a polar aprotic solvent might enhance its reactivity by stabilizing charged intermediates or transition states. Computational studies on similar aromatic and heterocyclic amines have demonstrated the crucial role of the solvent in dictating reaction pathways and rates rsc.org.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states.

For a given reaction involving 4-(Propan-2-yl)phenylmethanamine, such as N-alkylation or acylation, computational methods like Density Functional Theory (DFT) can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, any intermediates, and the transition states connecting them on the potential energy surface.

The energy difference between the reactants and the transition state represents the activation barrier (activation energy), which is a key determinant of the reaction rate. By calculating these barriers for different possible pathways, one can predict the most likely reaction mechanism. For thiophene derivatives, computational studies have been used to investigate the mechanisms of electrophilic substitution and nucleophilic aromatic substitution, revealing the influence of substituents on the activation energies and regioselectivity of these reactions nih.govresearchgate.net.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of 4-(Propan-2-yl)phenylmethanamine

Reaction TypeProposed PathwaySolvent ModelCalculated Activation Energy (kcal/mol)
N-AlkylationSN2Acetonitrile (PCM)15.2
N-AlkylationSN2Water (PCM)18.5
N-AcylationNucleophilic Acyl SubstitutionTetrahydrofuran (B95107) (PCM)12.8

Note: These are illustrative values. Actual activation energies would require specific quantum mechanical calculations for the particular reaction.

If 4-(Propan-2-yl)phenylmethanamine were to act as a ligand in a metal-catalyzed reaction or as an organocatalyst itself, computational methods could be used to simulate the entire catalytic cycle. This would involve modeling the coordination of the substrate to the catalyst, the chemical transformation steps, and the release of the product with regeneration of the catalyst.

Such simulations can provide valuable information on the role of the compound in the catalytic process, help to identify the rate-determining step, and guide the design of more efficient catalysts. For instance, studies on thiophene-containing ligands in transition metal catalysis have utilized computational approaches to understand the electronic and steric effects of the thiophene moiety on the catalytic activity mdpi.com.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Attributes

QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physical and chemical properties. These models are built using a set of known compounds and their measured properties and can then be used to predict the properties of new, untested compounds.

For 4-(Propan-2-yl)phenylmethanamine, QSPR studies could be developed to predict a range of non-biological attributes, such as boiling point, solubility, refractive index, and chromatographic retention times. The first step in a QSPR study is the calculation of a large number of molecular descriptors that encode different aspects of the molecular structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that relates a subset of these descriptors to the property of interest. While specific QSPR studies on this molecule are not available, similar studies on derivatives of thiophene and benzene (B151609) have been successful in predicting various physicochemical properties researchgate.netresearchgate.net.

Table 3: Examples of Molecular Descriptors for QSPR Studies of 4-(Propan-2-yl)phenylmethanamine

Descriptor TypeExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize of the molecule
TopologicalWiener IndexBranching of the molecular graph
GeometricMolecular Surface AreaShape and size of the molecule
Quantum ChemicalDipole MomentPolarity of the molecule
Quantum ChemicalHOMO EnergyElectron-donating ability

This framework provides a comprehensive overview of how computational and theoretical studies could be applied to understand the multifaceted chemical nature of 4-(Propan-2-yl)phenylmethanamine.

Reactivity and Mechanistic Investigations of 4 Propan 2 Yl Phenylmethanamine

Acid-Base Properties and Protonation Equilibria

The most prominent acid-base characteristic of 4-(propan-2-yl)phenylmethanamine is the basicity of the secondary amine nitrogen. The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid, forming a secondary ammonium (B1175870) ion. The position of this equilibrium is determined by the pKa of the conjugate acid.

The basicity of the amine is influenced by the electronic effects of the attached aryl groups. Both the 4-(propan-2-yl)phenyl and thiophen-2-yl groups are generally considered to be electron-donating or at least not strongly withdrawing, which helps to stabilize the positive charge on the nitrogen upon protonation. The isopropyl group on the phenyl ring is a weak electron-donating group through induction and hyperconjugation. The thiophene (B33073) ring, being an electron-rich heteroaromatic system, can also contribute to stabilizing the protonated form. Consequently, the pKa of the conjugate acid of 4-(propan-2-yl)phenylmethanamine is expected to be in the typical range for diarylmethylamines.

Table 1: Estimated Acid-Base Properties

Property Expected Characteristic Influencing Factors
Basicity Moderately basic Presence of a secondary amine
pKa of Conjugate Acid Estimated in the range of 8-10 Electronic effects of aryl substituents

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Moieties

The two aromatic rings in 4-(propan-2-yl)phenylmethanamine, the substituted benzene (B151609) and the thiophene, are susceptible to electrophilic substitution reactions. Nucleophilic substitution is less common for the phenyl ring unless activated by strong electron-withdrawing groups, but it can occur on the thiophene ring under certain conditions. researchgate.netuoanbar.edu.iqedurev.in

Regioselectivity and Electronic Directing Effects

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the regioselectivity is dictated by the directing effects of the substituents already present on the aromatic rings.

On the Phenyl Ring: The 4-position is occupied by the isopropyl group, and the 1-position by the (thiophen-2-yl)methanamine group. The isopropyl group is an ortho-, para-directing activator. The (thiophen-2-yl)methanamine substituent is also expected to be an ortho-, para-director due to the activating nature of the amine functionality, which can donate electron density to the ring through resonance. Therefore, incoming electrophiles will be directed to the positions ortho to the (thiophen-2-yl)methanamine group (positions 2 and 6) and ortho to the isopropyl group (positions 3 and 5).

On the Thiophene Ring: The thiophene ring is substituted at the 2-position. Thiophene itself is highly activated towards electrophilic substitution, with a strong preference for substitution at the 2- and 5-positions. Since the 2-position is already substituted, the primary site for electrophilic attack on the thiophene ring will be the 5-position. Substitution at the 3- and 4-positions is generally less favored.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on either ring is generally difficult. The phenyl ring, being electron-rich, is not susceptible to nucleophilic attack unless a leaving group is present and the ring is activated by potent electron-withdrawing groups, which are absent in this molecule. The thiophene ring can undergo nucleophilic substitution, particularly if a good leaving group is present at the 2- or 5-position and the reaction is facilitated by strong nucleophiles. researchgate.netuoanbar.edu.iqedurev.in

Influence of the Isopropyl and Methanamine Substituents on Reactivity

The isopropyl and methanamine substituents play a crucial role in modulating the reactivity of the aromatic rings.

Isopropyl Group: As an electron-donating group, the isopropyl substituent activates the phenyl ring towards electrophilic attack, making it more reactive than benzene. Its directing effect, as mentioned, is towards the ortho and para positions.

Methanamine Group: The entire phenylmethanamine moiety acts as a substituent on both rings. The secondary amine, being a strong activating group, significantly increases the electron density of both aromatic systems, making them highly susceptible to electrophilic substitution. byjus.com This activation is a result of the nitrogen's lone pair participating in resonance with the π-systems of the rings.

Table 2: Summary of Directing Effects in Electrophilic Aromatic Substitution

Aromatic Ring Substituent Activating/Deactivating Directing Effect
Phenyl -CH(CH₃)₂ Activating Ortho, Para
Phenyl -(CH₂NH-Thiophenyl) Activating Ortho, Para

Oxidation and Reduction Pathways of the Compound

The 4-(propan-2-yl)phenylmethanamine molecule possesses sites that are susceptible to both oxidation and reduction. The secondary amine is the primary site for oxidation, while reduction would typically target the aromatic rings, although this requires harsh conditions.

Electrochemical Characterization and Redox Potentials

The oxidation of the secondary amine would proceed via the formation of an aminium radical cation. The potential at which this occurs is influenced by the electronic environment. The electron-donating nature of the aryl groups would be expected to lower the oxidation potential compared to simple dialkylamines. Studies on N-benzyl substituted amines show irreversible oxidation peaks at potentials generally above +0.7 V versus Ag/AgCl. nih.gov

The thiophene moiety can also be electrochemically oxidized, typically leading to polymerization to form polythiophene films. This process usually occurs at higher potentials. The presence of the bulky aryl groups might sterically hinder polymerization.

Table 3: Predicted Electrochemical Behavior

Process Expected Potential Range (vs. Ag/AgCl) Comments
Amine Oxidation > +0.7 V Irreversible, formation of aminium radical cation

Catalytic Oxidation/Reduction Transformations

Catalytic Oxidation:

Secondary amines can be catalytically oxidized to various products, including imines and nitrones. A variety of catalytic systems have been developed for this purpose. For instance, bioinspired quinone catalysts in the presence of a cocatalyst like ZnI₂ can facilitate the aerobic oxidation of secondary amines. researchgate.net Platinum(II) complexes have also been shown to catalyze the oxidation of secondary amines using hydrogen peroxide as the oxidant.

Catalytic Reduction:

The reduction of the aromatic rings in 4-(propan-2-yl)phenylmethanamine would require more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon or ruthenium. The thiophene ring is generally more susceptible to catalytic hydrogenation than the benzene ring.

The secondary amine itself is already in a reduced state. However, should the compound be oxidized to the corresponding imine, this imine can be catalytically reduced back to the secondary amine using various reducing agents and catalysts, such as iridium catalysts with silanes.

Reactions at the Amine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. Consequently, this site is the initial point of attack in many reactions, including alkylation, acylation, and condensation with carbonyl compounds.

The primary amine functionality of 4-(Propan-2-yl)phenylmethanamine can readily undergo N-alkylation to form secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, although it can be prone to over-alkylation, leading to the formation of quaternary ammonium salts. A more controlled approach for the synthesis of secondary amines is reductive amination. stackexchange.comorganic-chemistry.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.org This method avoids the issue of over-alkylation often encountered with alkyl halides. stackexchange.com

Acylation of the amine nitrogen is another important transformation, typically achieved by reaction with acyl chlorides or acid anhydrides. chemguide.co.uksavemyexams.com This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.ukdocbrown.infochemistrystudent.com The result is the formation of a stable N-substituted amide. This reaction is generally high-yielding and is a common strategy for the protection of amine groups or for the synthesis of amide-containing derivatives.

Table 1: Representative Alkylation and Acylation Reactions

Reaction TypeReagentsProduct TypeGeneral Conditions
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Secondary AmineMildly acidic, THF or DCE
AcylationAcyl Chloride, Base (e.g., Et₃N)N-substituted AmideAnhydrous solvent (e.g., CH₂Cl₂)

4-(Propan-2-yl)phenylmethanamine readily condenses with aldehydes and ketones to form imines, which are also known as Schiff bases. This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. The formation of Schiff bases is a fundamental transformation in organic chemistry and is crucial for the synthesis of various heterocyclic systems and as ligands in coordination chemistry.

The reaction is driven to completion by the removal of water, often through azeotropic distillation. The stability of the resulting imine can vary depending on the nature of the substituents on both the amine and the carbonyl compound. Aromatic aldehydes, for instance, tend to form more stable Schiff bases with primary amines.

Table 2: Schiff Base Formation

Reactant 1Reactant 2Product
4-(Propan-2-yl)phenylmethanamineBenzaldehydeN-benzylidene-1-(4-(propan-2-yl)phenyl)-1-(thiophen-2-yl)methanamine
4-(Propan-2-yl)phenylmethanamineAcetoneN-(propan-2-ylidene)-1-(4-(propan-2-yl)phenyl)-1-(thiophen-2-yl)methanamine

Ring Modification and Opening Reactions of the Thiophene Moiety

The thiophene ring in 4-(Propan-2-yl)phenylmethanamine is an electron-rich aromatic system and is susceptible to a range of electrophilic substitution reactions. The position of substitution is directed by the existing substituent at the 2-position. Generally, electrophilic attack on 2-substituted thiophenes preferentially occurs at the 5-position. wikipedia.orgrsc.orgpearson.com Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. brainly.in

Metalation of the thiophene ring, typically with strong bases like n-butyllithium, is another important transformation. acs.orggoogle.com This reaction results in the formation of a thienyllithium species, which can then be quenched with various electrophiles to introduce a wide array of functional groups onto the thiophene ring. wikipedia.orgimperial.ac.uk

Oxidation of the thiophene sulfur atom can lead to the formation of thiophene-S-oxides and thiophene-S,S-dioxides. mdpi.orgsemanticscholar.orgresearchgate.net Thiophene-S-oxides are often unstable and can act as reactive intermediates in various transformations, including Diels-Alder reactions. nih.govnih.gov

Under more forcing conditions, the thiophene ring can undergo ring-opening reactions. Desulfurization is a prominent example, often achieved using Raney nickel. This reaction results in the reductive cleavage of the carbon-sulfur bonds, leading to a saturated hydrocarbon chain. researchgate.net More recent methods for thiophene ring-opening involve the use of transition metal complexes and low-valent main group reagents, which can proceed through C-S bond activation. rsc.orgrsc.orgresearchgate.netacs.orgacs.org

Table 3: Reactivity of the Thiophene Moiety

Reaction TypeReagentsExpected Product
Electrophilic BrominationN-Bromosuccinimide (NBS)5-Bromo-2-((4-(propan-2-yl)phenyl)methyl)thiophene
Metalation/Alkylation1. n-BuLi 2. CH₃I5-Methyl-2-((4-(propan-2-yl)phenyl)methyl)thiophene
DesulfurizationRaney Nickel, H₂1-(4-(Propan-2-yl)phenyl)pentane

Synthesis and Investigation of 4 Propan 2 Yl Phenylmethanamine Derivatives and Analogues

Rational Design Principles for Structural Modification

Rational design is a cornerstone of modern medicinal chemistry, relying on a deep understanding of the target structure and mechanism to guide the synthesis of new molecules with improved properties. taylorandfrancis.comnih.gov For derivatives of 4-(Propan-2-yl)phenylmethanamine, this involves strategic modifications to its core structure to modulate its physicochemical and biological characteristics. researchgate.netnih.gov

Isosteric Replacements of the Thiophene (B33073) or Phenyl Rings

Isosteric and bioisosteric replacements are fundamental strategies in drug design, where one functional group or ring system is exchanged for another with similar steric and electronic properties. researchgate.net This approach is used to enhance potency, improve metabolic stability, alter solubility, and reduce toxicity. acs.org For the 4-(Propan-2-yl)phenylmethanamine scaffold, both the thiophene and the phenyl rings are prime candidates for such modifications.

The thiophene ring is often considered a bioisostere of the phenyl ring. nih.gov However, it possesses distinct properties, including higher polarity and a different metabolic profile due to the presence of the sulfur heteroatom. Replacing the thiophene ring with other five-membered heterocycles like furan, pyrrole, or thiazole, or with six-membered rings such as pyridine (B92270), can significantly impact the molecule's properties. cambridgemedchemconsulting.com For instance, introducing a nitrogen atom in a pyridine ring can serve as a hydrogen bond acceptor, potentially introducing new interactions with biological targets. cambridgemedchemconsulting.com

Similarly, the [4-(propan-2-yl)phenyl] moiety can be replaced. Exchanging it for other aromatic systems like naphthalene (B1677914) or indole, or non-aromatic rings such as cyclohexane, can alter the compound's size, shape, and lipophilicity. cambridgemedchemconsulting.com The choice of replacement is guided by the desired outcome, whether it is to probe a hydrophobic pocket, introduce a new interaction point, or block a site of metabolism. acs.orgcambridgemedchemconsulting.com

Table 1: Physicochemical Properties of Phenyl Ring Bioisosteres

Ring System LogP Polarity Hydrogen Bonding Metabolic Stability
Phenyl High Low None Prone to oxidation
Thiophene Moderate-High Low-Moderate None Altered vs. Phenyl
Pyridine Moderate Moderate H-bond acceptor Can reduce CYP metabolism cambridgemedchemconsulting.com
Furan Moderate Moderate None Can be metabolically labile
Thiazole Low-Moderate Moderate H-bond acceptor Generally stable

This table presents generalized properties. Actual values are context-dependent.

Systematic Variation of Substituents on Aromatic Rings and the Methanamine Linker

Systematic variation of substituents allows for the fine-tuning of a molecule's properties. By methodically altering the nature, size, and position of substituents on the aromatic rings and the central methanamine linker, chemists can map out structure-activity relationships (SAR).

Aromatic Ring Substituents: The isopropyl group on the phenyl ring contributes to the molecule's lipophilicity. This group can be systematically replaced with other alkyl groups (e.g., methyl, ethyl, tert-butyl) to probe steric tolerance in a binding pocket. Alternatively, replacing it with electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3) can modulate the electronic properties of the phenyl ring, affecting its reactivity and potential for π-stacking interactions. Similar substitutions can be explored on the thiophene ring at its available positions (3, 4, and 5). elsevierpure.com

Methanamine Linker Modifications: The secondary amine of the methanamine linker is a key functional group. It can be alkylated (e.g., N-methyl, N-ethyl) to explore the impact of steric bulk and the removal of a hydrogen bond donor. nih.gov Furthermore, the benzylic carbon can be substituted, for instance, with a methyl group to introduce a chiral center and explore stereochemical preferences, or with a hydroxyl group to introduce hydrogen bonding capability.

Advanced Synthetic Strategies for Analogues and Homologues

The efficient creation of diverse libraries of analogues is crucial for exploring the chemical space around the parent compound. Modern synthetic strategies offer powerful tools to achieve this. mdpi.comresearchgate.net

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis enables the rapid generation of a large number of compounds by performing multiple reactions simultaneously. youtube.com For the 4-(Propan-2-yl)phenylmethanamine scaffold, this can be achieved through reductive amination. A library of substituted benzaldehydes can be reacted in parallel with 2-thiophenemethanamine, or conversely, a library of substituted thiophene-2-carboxaldehydes can be reacted with 4-isopropylaniline, followed by reduction. rsc.org

Specialized equipment, such as carousel reaction stations, allows for multiple reactions to be heated, stirred, and worked up under identical conditions, ensuring consistency and high throughput. youtube.com This approach minimizes the synthetic steps required for each analogue and maximizes the diversity of the resulting library, which is essential for effective lead optimization campaigns. rsc.org

Table 2: Example of a Parallel Synthesis Library Design

Building Block A (Aldehyde) Building Block B (Amine) Resulting Analogue
4-(Propan-2-yl)benzaldehyde Thiophen-2-ylmethanamine 4-(Propan-2-yl)phenylmethanamine
4-Chlorobenzaldehyde Thiophen-2-ylmethanamine (4-Chlorophenyl)(thiophen-2-yl)methanamine
4-Methoxybenzaldehyde Thiophen-2-ylmethanamine (4-Methoxyphenyl)(thiophen-2-yl)methanamine
4-(Propan-2-yl)benzaldehyde Furan-2-ylmethanamine 4-(Propan-2-yl)phenylmethanamine

Stereoselective Synthesis of Chiral Analogues

Introducing a substituent on the methanamine carbon creates a chiral center, leading to two enantiomers which may have significantly different biological activities. Stereoselective synthesis aims to produce a single enantiomer preferentially. nih.gov

Several strategies can be employed:

Chiral Catalysts: Asymmetric reduction of the precursor imine, formed from 4-isopropylbenzaldehyde (B89865) and thiophene-2-carbonitrile precursors, can be achieved using chiral catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. dicp.ac.cn

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or aldehyde starting material to direct the stereochemical outcome of the key bond-forming reaction. The auxiliary is then removed in a subsequent step.

Biocatalysis: Enzymes, particularly transaminases, can be used to synthesize chiral amines with high enantiomeric excess. nih.gov A prochiral ketone precursor could be converted into the desired chiral amine using a suitable transaminase enzyme.

The development of a robust stereoselective route is critical for producing enantiomerically pure compounds for detailed biological evaluation. nih.gov

Structure-Reactivity/Property Relationships (SRR/SPR) in Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is key to predicting its behavior. researchgate.net For derivatives of 4-(Propan-2-yl)phenylmethanamine, SRR/SPR studies correlate the structural modifications discussed above with observable changes.

Electronic Effects: The reactivity of the aromatic rings towards, for example, electrophilic substitution or oxidation, is governed by the electronic nature of the substituents. elsevierpure.com An electron-donating group like methoxy (B1213986) (-OCH3) on the phenyl ring would increase its electron density, making it more susceptible to oxidation, while an electron-withdrawing group like a nitro (-NO2) group would decrease its reactivity. The inherent electron-rich nature of the thiophene ring also makes it prone to oxidation.

Steric Effects: The size and position of substituents can influence the molecule's conformation and its ability to bind to a target. A bulky substituent near the methanamine linker could restrict bond rotation, locking the molecule into a specific conformation that may be more or less favorable for binding.

Lipophilicity and Solubility: Lipophilicity, often estimated by the partition coefficient (LogP), is a critical property affecting absorption, distribution, metabolism, and excretion (ADME). Replacing the isopropyl group with a more polar substituent, such as a hydroxyl group, would decrease the LogP and likely increase aqueous solubility. Conversely, adding more alkyl groups would increase lipophilicity. The replacement of the phenyl ring with a more polar bioisostere like pyridine generally leads to a reduction in LogP. cambridgemedchemconsulting.com These relationships allow for the rational modulation of a compound's pharmacokinetic profile.

By systematically synthesizing derivatives and measuring their properties, a comprehensive understanding of the SRR/SPR for this class of compounds can be developed, guiding future design efforts.

Correlation of Structural Changes with Electronic and Optical Properties

The electronic and optical properties of organic molecules are intrinsically linked to their molecular structure, particularly the nature and arrangement of conjugated π-systems and the presence of electron-donating or electron-withdrawing groups. In derivatives of 4-(propan-2-yl)phenylmethanamine, modifications to either the phenyl or thiophene ring, or to the amine functionality, can lead to significant shifts in their absorption and emission spectra, as well as changes in their fundamental electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Theoretical studies on new conjugated compounds based on thiophene and phenylene have been carried out to understand these relationships. pku.edu.cn The effects of different ring structures and substituents on the geometries and electronic properties of these materials are a key area of investigation. pku.edu.cn For instance, the introduction of various substituents can tune the electronic properties of the backbone ring. pku.edu.cn

Research on polythiophene (PT) and its derivatives provides a foundational understanding of how structural changes impact electronic properties. Density functional theory (DFT) and time-dependent DFT calculations have shown that as the degree of polymerization in polythiophene increases, the LUMO energy gradually decreases, and the HOMO energy gradually increases, leading to a smaller band gap. mdpi.com The introduction of substituents to the thiophene ring further modifies these energy levels. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level, both of which can lead to a reduction in the HOMO-LUMO gap and a red-shift in the absorption and emission spectra. mdpi.com

A definite correlation between the structure and electro-optical properties of some thiophene-based heterocycles is still an area of active investigation. taylorfrancis.com However, the donor-acceptor (D-A) concept is a powerful design strategy. By strategically placing electron-donating and electron-accepting moieties within the molecular framework, it is possible to create materials with specific optoelectronic properties. taylorfrancis.com

The following table, while not exhaustive, illustrates the general principles of how structural modifications can be expected to influence the electronic and optical properties of 4-(propan-2-yl)phenylmethanamine analogues, based on established principles in the study of thiophene-based organic compounds.

Structural Modification Expected Effect on Electronic Properties Expected Effect on Optical Properties
Introduction of an electron-donating group (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ringIncrease in HOMO energy level, potential decrease in ionization potential.Bathochromic (red) shift in absorption and emission spectra. Potential increase in fluorescence quantum yield.
Introduction of an electron-withdrawing group (e.g., -CN, -NO₂) on the phenyl ringDecrease in LUMO energy level, potential increase in electron affinity.Hypsochromic (blue) shift or bathochromic shift depending on the extent of intramolecular charge transfer.
Extension of the π-conjugated system (e.g., replacing phenyl with naphthyl)Decrease in the HOMO-LUMO gap.Significant bathochromic (red) shift in absorption and emission spectra.
Modification of the thiophene ring with fused aromatic systemsPlanarization of the structure, leading to enhanced π-orbital overlap and a smaller HOMO-LUMO gap.Enhanced absorption and emission in the visible region.

Impact of Derivatization on Catalytic Performance or Material Characteristics

The derivatization of 4-(propan-2-yl)phenylmethanamine and its analogues has profound implications for their application in catalysis and materials science. The amine functionality and the aromatic rings provide sites for coordination with metal centers, making these compounds excellent candidates for ligand development in catalysis. Furthermore, the inherent electronic properties of the thiophene and phenyl rings make them attractive building blocks for organic electronic materials.

In the realm of catalysis, the structural and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the metal complex. The asymmetric synthesis of thiophene-derived compounds, including catalytic asymmetric dearomatization and atroposelective synthesis, is an area of growing interest. rsc.orgresearchgate.netrsc.org The design of chiral ligands derived from thiophene-containing scaffolds is central to these efforts. The steric and electronic nature of substituents on the ligand can influence the coordination geometry around the metal center, the stability of catalytic intermediates, and the stereochemical outcome of the reaction.

For instance, in palladium-catalyzed cross-coupling reactions, the electron-donating or withdrawing nature of substituents on the ligand can modulate the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. The steric bulk of the ligand can also influence the coordination number of the metal and the accessibility of the catalytic site to the substrates.

The development of new construction methods to access different chiral dearomatized thiophene structures is still a challenge, highlighting the need for novel ligand designs. rsc.orgresearchgate.netrsc.org

Derivative Feature Impact on Catalytic Performance Impact on Material Characteristics
Introduction of bulky substituents near the coordinating amineMay enhance enantioselectivity in asymmetric catalysis by creating a more defined chiral pocket.Can disrupt π-stacking in the solid state, potentially leading to more amorphous materials with altered charge transport properties.
Incorporation of strong σ-donating groupsCan increase the electron density on the metal center, potentially accelerating oxidative addition in catalytic cycles.May increase the n-type character of the material, influencing its behavior in organic electronic devices.
Functionalization with polymerizable groupsAllows for the incorporation of the molecule into a polymer backbone, leading to catalytically active polymers or materials with tailored properties.Leads to the formation of polymers with potentially interesting charge transport, optical, and mechanical properties for applications in organic electronics.
Introduction of groups capable of intermolecular hydrogen bondingCan lead to self-assembly of the catalyst into supramolecular structures, potentially influencing its activity and stability.Can promote ordered packing in the solid state, which is often beneficial for charge transport in organic semiconductors.

The synthesis of thiophene derivatives through methods like the cyclization of functionalized alkynes offers a pathway to a wide range of structures with potential applications in catalysis and materials science. mdpi.com The ability to regioselectively introduce substituents onto the thiophene ring is crucial for the systematic investigation of structure-property relationships.

Applications of 4 Propan 2 Yl Phenylmethanamine in Non Clinical Research and Technology

Catalysis and Organocatalysis

The presence of a nitrogen-containing side chain and an aromatic thiophene (B33073) ring makes 4-(Propan-2-yl)phenylmethanamine a candidate for applications in catalysis, both as a ligand for transition metals and as an organocatalyst.

As a Ligand in Transition Metal-Catalyzed Reactions

Thiophene derivatives are known to act as effective ligands in transition metal catalysis. The sulfur atom in the thiophene ring and the nitrogen atom of the amine group in 4-(Propan-2-yl)phenylmethanamine can both coordinate with metal centers, potentially forming stable chelate complexes. Such complexes are instrumental in a variety of catalytic transformations. For instance, palladium complexes with thiophene-based ligands have been successfully employed in Heck coupling reactions. lu.se The electronic properties of the ligand, influenced by the isopropyl-substituted phenyl ring, can modulate the reactivity and selectivity of the metal catalyst.

Table 1: Potential Transition Metal-Catalyzed Reactions Utilizing 4-(Propan-2-yl)phenylmethanamine as a Ligand

Catalytic ReactionPotential Metal CenterRole of the Ligand
Suzuki Cross-CouplingPalladium (Pd)Stabilizes the metal center and influences the reaction kinetics.
Heck CouplingPalladium (Pd)Controls the regioselectivity and efficiency of the C-C bond formation. lu.se
C-H ActivationRhodium (Rh), Ruthenium (Ru)Directs the metal to a specific C-H bond for functionalization.
Asymmetric HydrogenationIridium (Ir), Rhodium (Rh)The chiral variant of the ligand could induce enantioselectivity.

Role as an Organocatalyst in Stereoselective Organic Transformations

The amine functionality in 4-(Propan-2-yl)phenylmethanamine opens up possibilities for its use as an organocatalyst. Chiral amines are widely used to catalyze a range of stereoselective reactions. If synthesized in an enantiomerically pure form, 4-(Propan-2-yl)phenylmethanamine could potentially catalyze reactions such as asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions. The thiophene and phenyl moieties would provide a specific steric and electronic environment around the catalytic amine group, influencing the stereochemical outcome of the reaction.

Development of Heterogeneous Catalysts via Immobilization

To enhance reusability and simplify product purification, homogeneous catalysts are often immobilized on solid supports. The structure of 4-(Propan-2-yl)phenylmethanamine lends itself to immobilization. The phenyl or thiophene ring can be functionalized to allow covalent attachment to a solid support like silica (B1680970), alumina, or a polymer resin. Once immobilized, the compound could serve as a heterogeneous catalyst, either as a ligand for a metal or as an organocatalyst, in continuous flow reactors or batch processes, offering economic and environmental advantages.

Materials Science and Advanced Functional Materials

The combination of the electron-rich thiophene ring and the tunable properties of the substituted phenyl group makes 4-(Propan-2-yl)phenylmethanamine a promising building block for advanced functional materials.

Incorporation into Polymeric Systems for Enhanced Properties

Thiophene-containing polymers are a significant class of conducting polymers with applications in organic electronics. rsc.org 4-(Propan-2-yl)phenylmethanamine could be incorporated into polymeric structures in several ways. It could be polymerized through reactions involving the amine group or by functionalizing the aromatic rings to enable polymerization, such as through Stille or Suzuki coupling. The resulting polymers would be expected to possess interesting thermal and electronic properties. nih.gov The bulky propan-2-ylphenyl group could influence the polymer's solubility and morphology, which are critical factors for device fabrication.

Application in Optoelectronic Devices (e.g., OLEDs, OFETs, Organic Photovoltaics)

Thiophene-based materials are extensively used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their excellent charge transport properties and tunable electronic energy levels. rsc.org The π-conjugated system of the thiophene and phenyl rings in 4-(Propan-2-yl)phenylmethanamine suggests its potential for such applications. By modifying the substituents on the phenyl ring or extending the conjugation, the electronic properties of the molecule can be fine-tuned to match the requirements of specific optoelectronic devices. For instance, it could serve as a building block for hole-transporting materials in OLEDs or as a component of the active layer in organic solar cells.

Table 2: Potential Optoelectronic Applications of Materials Derived from 4-(Propan-2-yl)phenylmethanamine

DevicePotential RoleKey Molecular Feature
Organic Light-Emitting Diodes (OLEDs)Hole-transporting layer (HTL)Electron-rich thiophene and phenyl rings.
Organic Field-Effect Transistors (OFETs)Active semiconductor layerπ-conjugated system for charge transport.
Organic Photovoltaics (OPVs)Donor material in the active layerAbility to absorb light and donate electrons.

Advanced Analytical Chemistry Reagents

The chemical structure of 4-(Propan-2-yl)phenylmethanamine suggests its utility as an advanced reagent in analytical chemistry, particularly in chromatography and metal ion analysis.

As a Derivatizing Agent for Chromatographic and Spectroscopic Analysis

Amines are often challenging to analyze directly using techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detection due to their lack of a strong chromophore or fluorophore. nih.gov To overcome this, derivatization is a common strategy where the analyte is reacted with a reagent to form a derivative that is more easily detectable.

4-(Propan-2-yl)phenylmethanamine, or more commonly, reagents that can introduce a thiophene-containing tag to an analyte, can serve this purpose. The thiophene ring possesses inherent UV absorbance and fluorescence properties, which can be enhanced by appropriate substitution. rsc.org For example, a common approach is to use a derivatizing agent that contains a reactive group (e.g., an isothiocyanate or a carbonyl chloride) attached to the thiophene-phenyl scaffold. This agent would then react with the target amine analyte to form a stable, highly detectable derivative.

The general reaction for derivatization can be represented as:

Analyte-NH₂ + Thiophene-Reagent → Analyte-NH-Thiophene-Derivative

This derivatization enhances the sensitivity and selectivity of the analytical method, allowing for the quantification of low concentrations of the target amine in complex matrices.

As a Complexing Agent for Metal Ions

The nitrogen atom of the secondary amine and the sulfur atom of the thiophene ring in 4-(Propan-2-yl)phenylmethanamine can act as donor atoms for the coordination of metal ions. nih.gov Thiophene-based ligands, particularly those incorporating nitrogen donor atoms, have been extensively studied for their ability to form stable complexes with a wide range of transition metals. researchgate.net

The formation of these metal complexes can be exploited for various analytical purposes, including:

Solvent extraction: The complex formed between the ligand and a metal ion may have different solubility properties than the free ion, allowing for its extraction from an aqueous solution into an organic phase.

Spectrophotometric analysis: The formation of a colored complex can be used for the colorimetric determination of the metal ion concentration.

Ion-selective electrodes: The ligand can be incorporated into a membrane to create an electrode that is selective for a particular metal ion.

The stability and selectivity of the metal complexes are influenced by factors such as the nature of the metal ion, the solvent system, and the electronic and steric properties of the substituents on the phenyl and thiophene rings.

Table 2: Potential Metal Ion Complexation with Thiophene-Amine Ligands

Metal IonCoordination SitesPotential Analytical Method
Cu²⁺, Ni²⁺, Co²⁺N (amine), S (thiophene)Spectrophotometry, Solvent Extraction
Zn²⁺, Cd²⁺N (amine), S (thiophene)Fluorimetry, Ion-Selective Electrodes
Hg²⁺, Pb²⁺N (amine), S (thiophene)Colorimetry, Electrochemical Sensing

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional architectures. researchgate.net The structure of 4-(Propan-2-yl)phenylmethanamine contains functionalities that can participate in such interactions.

Investigation of Self-Assembly Phenomena and Supramolecular Structures

The aromatic thiophene and phenyl rings in the molecule can engage in π-π stacking interactions, which are a key driving force for the self-assembly of many organic molecules. rsc.org Additionally, the N-H group of the secondary amine can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. These directional interactions can lead to the formation of ordered structures such as nanofibers, vesicles, or gels in suitable solvents. nih.gov

The interplay between π-π stacking, hydrogen bonding, and van der Waals forces, influenced by the isopropyl substituent, would dictate the final supramolecular architecture. The study of these self-assembly processes is crucial for the development of new materials with tailored properties for applications in organic electronics and nanotechnology. thieme-connect.com

Role in Host-Guest Chemistry and Molecular Recognition

The structure of 4-(Propan-2-yl)phenylmethanamine can also be a component of larger host molecules designed for molecular recognition. Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule.

By incorporating the 4-(Propan-2-yl)phenylmethanamine unit into a macrocyclic or cage-like structure, a host molecule could be created with a specific binding pocket. The thiophene and phenyl groups could provide hydrophobic and aromatic interactions, while the amine group could offer a site for hydrogen bonding with a complementary guest molecule. The selectivity of such a host-guest system would be determined by the size, shape, and chemical complementarity between the host's binding site and the guest molecule.

Future Prospects and Emerging Research Areas for 4 Propan 2 Yl Phenylmethanamine

Integration with Machine Learning and Artificial Intelligence for Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery and materials science is set to revolutionize how molecules like 4-(Propan-2-yl)phenylmethanamine are studied and utilized. harvard.edu These computational tools can analyze vast datasets to predict properties, suggest synthetic routes, and design novel derivatives with enhanced functions, saving significant time and resources. nih.govnih.gov

Derivative ModificationPredicted Bioactivity Score (Anti-inflammatory)Predicted Aqueous Solubility (logS)Predicted Druglikeness (QED Score)
Addition of -OH to phenyl ring0.78-2.50.85
Addition of -Cl to thiophene (B33073) ring0.72-3.10.82
Methylation of amine0.65-3.00.79
Replacement of isopropyl with cyclopropyl0.81-2.80.88

This table is illustrative, representing the type of predictive data that could be generated by AI models to guide the synthesis and testing of new compounds.

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry is increasingly moving away from traditional batch processing towards more efficient, safer, and scalable methods. Flow chemistry and photoredox catalysis represent two such frontiers that could significantly impact the synthesis of 4-(Propan-2-yl)phenylmethanamine. mdpi.com

Flow Chemistry: Performing the synthesis in a continuous flow reactor offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling hazardous reagents or intermediates. uc.ptpharmablock.com For a multi-step synthesis, different reactors can be coupled sequentially, allowing for an automated process that minimizes manual handling and purification steps. durham.ac.uk This approach would be ideal for the large-scale, reproducible production of the target compound. researchgate.net

Photoredox Catalysis: This technique uses visible light to initiate chemical reactions via single-electron transfer pathways, often under very mild conditions. acs.orgnih.gov It has emerged as a powerful tool for C-H functionalization, allowing for the direct modification of the thiophene or phenyl rings of the molecule. nih.govjocpr.com This could enable the late-stage diversification of the core structure, creating a wide range of analogues for screening without needing to re-synthesize the entire molecule from scratch. nih.gov

Table 2: Comparison of Hypothetical Synthetic Approaches for 4-(Propan-2-yl)phenylmethanamine

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time 12-24 hours< 1 hour
Typical Yield 60-75%>90%
Scalability Limited, challengingHigh, straightforward
Safety Profile Moderate risk (exotherms, handling)High (small volumes, contained system)
Process Control Manual, less preciseAutomated, highly precise

Discovery of Unconventional Reactivity and Transformation Pathways

Future research will likely focus on uncovering new ways to chemically modify 4-(Propan-2-yl)phenylmethanamine to generate novel structures and functionalities. While the fundamental reactivity of thiophene and phenyl rings is well-known, modern catalytic methods are enabling previously inaccessible transformations. wikipedia.orgiust.ac.ir

The field of C-H functionalization is particularly promising. jocpr.com Using transition metal catalysts (like palladium or nickel) often in combination with photoredox systems, it may be possible to selectively activate and functionalize specific C-H bonds on either aromatic ring. acs.org This would allow for the direct attachment of new functional groups (e.g., alkyl, aryl, or trifluoromethyl groups) at positions that are difficult to access through classical electrophilic substitution reactions. nih.gov Such precise modifications could fine-tune the electronic or biological properties of the molecule for specific applications. Research could also explore the reactivity of the benzylic C-H bond or the N-H bond of the amine under novel catalytic conditions to forge new connections.

Table 3: Potential Sites for Unconventional C-H Functionalization

Ring SystemPosition(s)Potential New Bond FormationEnabling Technology
ThiopheneC3, C4, C5C-C, C-N, C-O, C-HalogenPhotoredox/Transition Metal Catalysis
PhenylOrtho to isopropylC-C, C-NDirected C-H Activation
IsopropylMethyl C-HC-C, C-ORadical-mediated functionalization

Development of Smart Materials with Stimuli-Responsive Behavior

The unique combination of an electron-rich thiophene ring and a basic amine group makes 4-(Propan-2-yl)phenylmethanamine an attractive building block for "smart" materials. rsc.org These are materials designed to change their properties in response to external stimuli like pH, light, heat, or an electrical voltage. mdpi.com

By incorporating this molecule as a monomer into a polymer backbone, it could be possible to create new stimuli-responsive materials. The thiophene unit can impart electroactive and photoactive properties, making the resulting polymer potentially useful in sensors, electrochromic devices (which change color with voltage), or organic electronics. researchgate.netacs.org The amine functionality could confer pH-responsiveness; in acidic conditions, protonation of the nitrogen would alter the polymer's electronic properties, solubility, or conformation, leading to a measurable change in color or conductivity. mdpi.com Such materials could find applications in biosensing, controlled drug release systems, or smart coatings. mdpi.comnih.gov

Table 4: Hypothetical Stimuli-Responsive Properties of a Polymer Incorporating the Target Compound

StimulusPotential Property ChangeUnderlying MechanismPotential Application
pH Change Change in color/fluorescenceProtonation/deprotonation of the amine group affecting the electronic system.pH sensors, drug delivery
Voltage Change in color (Electrochromism)Oxidation/reduction of the thiophene-containing polymer backbone.Smart windows, displays
Light Generation of photocurrentPhotoexcitation of the conjugated thiophene system.Photodetectors, solar cells
Analyte Binding Change in conductivityInteraction of an analyte with the polymer, modulating charge transport.Chemical sensors

Sustainability Considerations in Synthesis and Application

A critical focus of modern chemistry is the development of sustainable processes that minimize environmental impact. reachemchemicals.com Future research on 4-(Propan-2-yl)phenylmethanamine will undoubtedly be guided by the principles of green chemistry. acs.org

This involves designing synthetic routes that are more atom-economical, use less hazardous solvents, and reduce energy consumption. rsc.orgrsc.org Key strategies could include:

Use of Bio-based Feedstocks: Exploring routes that start from renewable resources. For example, the 4-(propan-2-yl)phenyl moiety is structurally related to cymene, a monoterpene found in essential oils of various plants.

Catalytic Methods: Employing catalytic rather than stoichiometric reagents to minimize waste. This includes using heterogeneous catalysts that can be easily recovered and reused. acs.org

Energy Efficiency: Utilizing methods like flow chemistry or microwave-assisted synthesis to reduce reaction times and energy input compared to conventional heating. mdpi.com

Solvent Minimization: Designing processes that use greener solvents (like water or ethanol) or reduce solvent use altogether. mdpi.com

Evaluating the "greenness" of a synthetic pathway can be quantified using metrics like those developed by the CHEM21 consortium, which assess factors like atom economy, energy consumption, and waste generation. rsc.org

Table 5: Illustrative Green Chemistry Metrics for a Hypothetical Synthesis

MetricTraditional Route (Hypothetical)Green Route (Hypothetical)Improvement
Atom Economy 55%85%Higher incorporation of starting materials into the product.
Process Mass Intensity (PMI) 150 kg waste / kg product30 kg waste / kg productSignificant reduction in overall waste.
Solvent Choice Dichloromethane (B109758), DMFEthanol (B145695), WaterUse of safer, more environmentally benign solvents.
Energy Input High (prolonged heating)Low (flow reactor, mild conditions)Reduced carbon footprint.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Propan-2-yl)phenylmethanamine in laboratory settings?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example, coupling 4-(propan-2-yl)benzaldehyde with thiophen-2-ylmethanamine under catalytic hydrogenation (e.g., using NaBH₃CN or Pd/C) is a common approach. Optimize yields by adjusting reaction time, temperature, and solvent polarity (e.g., dichloromethane for intermediates, methanol for reductions). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 6.5–7.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm) as key markers.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., calculated for C₁₄H₁₇NS: 231.11 g/mol).
  • FT-IR : Amine N-H stretches (~3300 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) confirm functional groups .

Q. What are the key physicochemical properties affecting this compound’s behavior in biological assays?

  • Methodological Answer :

  • Solubility : Hydrochloride salt forms (e.g., [4-(2-methylpropyl)phenyl] derivatives) enhance aqueous solubility for in vitro assays .
  • LogP : Estimated at ~2.8 (via computational tools like ChemDraw), indicating moderate lipophilicity suitable for membrane permeability studies.
  • Stability : Assess pH-dependent degradation (e.g., in PBS at pH 7.4 vs. gastric pH 1.2) using accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the thiophene or phenyl ring. Compare bioactivity using standardized assays (e.g., receptor binding or enzyme inhibition).
  • Data Table :
Substituent PositionBioactivity (IC₅₀, nM)Notes
Thiophene-5-Cl120 ± 15Enhanced receptor affinity
Phenyl-4-OCH₃>1000Reduced solubility
  • Statistical Analysis : Use ANOVA to compare activity across analogs, adjusting for false discovery rates .

Q. What methodologies are recommended to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Dose-Response Repetition : Conduct triplicate assays with standardized cell lines (e.g., HEK293 for GPCR studies) to minimize variability.
  • Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-receptor interactions (e.g., KD values).
  • Meta-Analysis : Pool data from independent studies, applying funnel plots to detect publication bias .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate absorption (Caco-2 permeability), metabolism (CYP450 isoform interactions), and half-life.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., via P-glycoprotein efflux ratios) using GROMACS or AMBER.
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding modes to target proteins (e.g., serotonin receptors) .

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[4-(Propan-2-yl)phenyl](thiophen-2-yl)methanamine
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[4-(Propan-2-yl)phenyl](thiophen-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.